N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(4-Methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Core structure: 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine.
- Substituents:
- A methyl group at the 1-position.
- A phenyl group at the N4-position.
- A 4-methoxyphenyl group at the N6-position.
Properties
IUPAC Name |
6-N-(4-methoxyphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-25-18-16(12-20-25)17(21-13-6-4-3-5-7-13)23-19(24-18)22-14-8-10-15(26-2)11-9-14/h3-12H,1-2H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNZFLABJQQQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, the pyrazole ring is formed through cyclization reactions.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with appropriate reagents to form the pyrimidine ring.
Substitution reactions: The final compound is obtained through a series of substitution reactions, where the desired substituents, such as the 4-methoxyphenyl and phenyl groups, are introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Key Structural Features
- Pyrazolo[3,4-d]pyrimidine core : Essential for biological activity.
- Methoxy and phenyl substitutions : These groups are crucial for modulating the compound's interactions with biological targets.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines, including N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, exhibit significant anticancer activity.
Case Study
In one study, derivatives were synthesized and tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most potent derivative exhibited IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells . This highlights the potential of this compound in targeted cancer therapies.
Casein Kinase 1 Inhibition
Another significant application is the inhibition of Casein Kinase 1 (CK1), which plays a role in various cellular processes including cell division and DNA repair. Aberrant CK1 activity has been implicated in cancer and neurodegenerative diseases.
Discovery Insights
Research has identified N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives as effective CK1 inhibitors. The optimization process led to compounds with low nanomolar IC50 values . This underscores the relevance of structural modifications in enhancing inhibitory potency.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Chlorination : Initial chlorination of precursor compounds.
- Hydrazinolysis : Conversion to hydrazide derivatives.
- Condensation Reactions : Formation of the final pyrazolo[3,4-d]pyrimidine structure through condensation with appropriate aldehydes or ketones .
Summary Table of Synthesis Steps
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Chlorination | Introduction of chlorine to the aromatic ring |
| 2 | Hydrazinolysis | Formation of hydrazide derivatives |
| 3 | Condensation | Final assembly into pyrazolo[3,4-d]pyrimidine |
Mechanism of Action
The mechanism of action of N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key features of the target compound with its analogs:
Key Observations:
- Substituent Effects: N4-Phenyl vs. N4-Alkyl/Aryl: The target compound’s phenyl group at N4 may enhance aromatic stacking interactions compared to ethyl or chloro-methyl groups in analogs . N6-4-Methoxyphenyl: The methoxy group improves metabolic stability relative to non-methoxy analogs (e.g., ’s N6-phenyl) .
- Molecular Weight and Solubility: The target compound (MW 346.39) is smaller than ’s analog (MW 402.50), suggesting better membrane permeability. PR5-LL-CM01 () incorporates a polar dimethylaminoethyl group, enhancing solubility compared to the target’s methoxyphenyl .
Biological Activity
N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 316.36 g/mol. The compound features a planar pyrazolopyrimidine moiety that is inclined to the attached phenyl rings at angles of approximately 35.42° and 54.51° . The crystal structure reveals that adjacent molecules are linked into chains through C—H⋯O and C—H⋯N hydrogen bonds, contributing to a three-dimensional network structure .
Antiproliferative Effects
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit antiproliferative properties. In particular, studies have shown that compounds within this class can inhibit the growth of various cancer cell lines. For instance, Tallani et al. (2010) highlighted the potential of these derivatives in targeting cancer cell proliferation .
Antibacterial Properties
Additionally, the compound has been investigated for its antibacterial activity. Rostamizadeh et al. (2013) demonstrated that certain derivatives possess significant antibacterial effects against a range of bacterial strains, suggesting that this compound may also exhibit similar properties .
Antitumor Activity
The antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives has been further corroborated by Tintori et al. (2015), who reported promising results in preclinical models . These findings underscore the importance of this compound in the development of new therapeutic agents for cancer treatment.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions which have been optimized for yield and purity. El Hafi et al. (2019) provided insights into the crystal structure and Hirshfeld surface analysis of the compound, which revealed critical interactions that stabilize its structure .
| Study | Focus | Findings |
|---|---|---|
| Tallani et al., 2010 | Antiproliferative effects | Significant inhibition of cancer cell lines |
| Rostamizadeh et al., 2013 | Antibacterial properties | Effective against multiple bacterial strains |
| Tintori et al., 2015 | Antitumor activity | Promising results in preclinical models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
